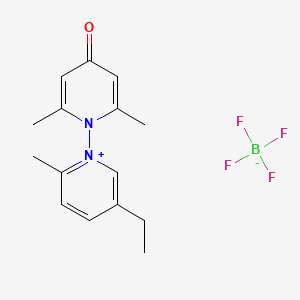

1-(2,6-Dimethyl-4-oxo-1(4H)-pyridinyl)-5-ethyl-2-methylpyridinium tetrafluoroborate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(2,6-Dimethyl-4-oxo-1(4H)-pyridinyl)-5-ethyl-2-methylpyridinium tetrafluoroborate is a synthetic chemical compound that has garnered interest due to its unique structural properties and potential applications in various scientific fields. The presence of multiple functional groups, including methyl, ethyl, and pyridinium, contributes to its versatile reactivity and interaction with biological systems.

Métodos De Preparación

Synthetic routes and reaction conditions

The synthesis of 1-(2,6-Dimethyl-4-oxo-1(4H)-pyridinyl)-5-ethyl-2-methylpyridinium tetrafluoroborate typically involves multi-step procedures starting with pyridine derivatives. One common route includes the alkylation of 2,6-dimethylpyridine, followed by oxidation to introduce the 4-oxo functionality. The subsequent ethylation and formation of the pyridinium ion can be achieved using standard N-alkylation techniques. Finally, the tetrafluoroborate counterion is introduced through ion-exchange reactions with a tetrafluoroboric acid solution.

Industrial production methods

On an industrial scale, the production of this compound can be optimized by employing continuous flow synthesis techniques. This approach allows for precise control over reaction parameters, resulting in higher yields and purity. Key steps include efficient catalyst selection for oxidation and the use of automated systems for precise addition of reagents and control of reaction temperature.

Análisis De Reacciones Químicas

Types of reactions it undergoes

1-(2,6-Dimethyl-4-oxo-1(4H)-pyridinyl)-5-ethyl-2-methylpyridinium tetrafluoroborate is involved in a variety of chemical reactions, notably:

Oxidation: : Can undergo further oxidation to form more complex pyridinium derivatives.

Reduction: : The carbonyl group at the 4-position can be reduced to alcohols under appropriate conditions.

Substitution: : The pyridinium ring can participate in nucleophilic substitution reactions, especially in the presence of electron-withdrawing groups.

Common reagents and conditions used in these reactions

Oxidation: : Typically utilizes oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: : Common reducing agents include sodium borohydride or lithium aluminium hydride.

Substitution: : Nucleophilic substitutions often involve reagents like sodium cyanide or Grignard reagents in an aprotic solvent.

Major products formed from these reactions

Depending on the conditions and reagents, the major products can include:

Pyridinium alcohols or hydroxyl derivatives from reduction.

Higher-order pyridinium salts from oxidation.

Alkylated or substituted pyridinium compounds from nucleophilic substitutions.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, this compound is utilized as a precursor for the synthesis of more complex pyridinium-based molecules. Its reactivity makes it a valuable intermediate in organic synthesis, particularly in constructing heterocyclic compounds.

Biology

The compound's interaction with biological macromolecules is of significant interest. It has been studied for its ability to form hydrogen bonds and electrostatic interactions with proteins and nucleic acids, potentially influencing their structure and function.

Medicine

In the medical field, 1-(2,6-Dimethyl-4-oxo-1(4H)-pyridinyl)-5-ethyl-2-methylpyridinium tetrafluoroborate is explored for its antimicrobial properties. Its pyridinium core allows it to disrupt bacterial cell membranes, making it a candidate for the development of new antibacterial agents.

Industry

Industrially, this compound is used in the development of advanced materials. Its unique structure allows it to be incorporated into polymers to enhance their properties, such as conductivity and thermal stability.

Mecanismo De Acción

The compound exerts its effects primarily through interactions with biological macromolecules. The pyridinium ion can engage in electrostatic interactions with negatively charged cellular components, while the methyl and ethyl groups provide hydrophobic contacts. These interactions can lead to changes in the conformation and function of target molecules, such as enzymes and receptors, thereby influencing cellular processes.

Comparación Con Compuestos Similares

Comparison with other similar compounds

1-(2,6-Dimethyl-4-oxo-1(4H)-pyridinyl)-5-ethyl-2-methylpyridinium tetrafluoroborate is unique compared to other pyridinium compounds due to the combination of its functional groups. Similar compounds, such as 2,6-dimethyl-1,4-dihydropyridine and 1-ethyl-4-oxo-2,6-dimethylpyridinium, lack the precise structural features that confer the specific reactivity and interaction capabilities of this compound.

List of similar compounds

2,6-Dimethyl-1,4-dihydropyridine

1-Ethyl-4-oxo-2,6-dimethylpyridinium

4-Oxo-1,2,6-trimethylpyridinium

2-Methyl-4-oxo-1(4H)-pyridinyl compounds

Actividad Biológica

1-(2,6-Dimethyl-4-oxo-1(4H)-pyridinyl)-5-ethyl-2-methylpyridinium tetrafluoroborate (CAS Number: 56474-32-9) is a pyridinium salt with notable biological activity. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in the context of cancer research and other therapeutic areas. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

The biological activity of this compound can be attributed to its structural features, which allow it to interact with various biological targets:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation. For instance, it may act on pathways related to the epidermal growth factor receptor (EGFR), which is often overexpressed in certain types of breast cancer .

- Cytotoxicity Against Cancer Cells : Studies indicate that derivatives of pyridinyl compounds exhibit cytotoxic effects against various cancer cell lines, including MCF-7 (estrogen receptor-positive breast cancer) and MDA-MB-468 (triple-negative breast cancer) .

- Synergistic Effects : When combined with other therapeutic agents, such as gefitinib (an EGFR tyrosine kinase inhibitor), this compound may enhance the overall efficacy of treatment regimens through synergistic interactions .

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound:

| Study | Cell Line | Activity Observed | Reference |

|---|---|---|---|

| Study 1 | MCF-7 | Moderate cytotoxicity | |

| Study 2 | MDA-MB-468 | High cytotoxicity and selectivity | |

| Study 3 | Various Cancer Lines | Synergistic effects with gefitinib |

Case Studies

Several studies have highlighted the potential therapeutic applications of this compound:

- Cytotoxicity in Breast Cancer Models : In a study evaluating a series of pyridinyl compounds, it was found that those similar to this compound exhibited significant cytotoxic effects against breast cancer cell lines, particularly under conditions simulating hypoxia .

- Mechanistic Insights : Research has shown that the compound can inhibit Akt phosphorylation, a key player in cancer cell survival pathways. This inhibition suggests its potential role as an anti-cancer agent targeting specific signaling pathways .

- Combination Therapies : The effectiveness of this compound in combination therapies has been documented, indicating that it may enhance the action of existing chemotherapeutic agents by overcoming resistance mechanisms commonly seen in aggressive cancers .

Propiedades

IUPAC Name |

1-(5-ethyl-2-methylpyridin-1-ium-1-yl)-2,6-dimethylpyridin-4-one;tetrafluoroborate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N2O.BF4/c1-5-14-7-6-11(2)16(10-14)17-12(3)8-15(18)9-13(17)4;2-1(3,4)5/h6-10H,5H2,1-4H3;/q+1;-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEGVUFUIAIRGON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CCC1=C[N+](=C(C=C1)C)N2C(=CC(=O)C=C2C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19BF4N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.